molecular formula C23H20N2O2 B12509030 (3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole

(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole

Cat. No.: B12509030
M. Wt: 356.4 g/mol
InChI Key: QFXUVUBVPPOPQZ-UHFFFAOYSA-N
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Description

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d][1,3]oxazole moieties connected via a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate indeno[1,2-d][1,3]oxazole derivatives with a cyclopropyl-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl pyridine
  • (3aS,3a’S,8aR,8a’R)-2,2’-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

Uniqueness

2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is unique due to its specific structural features, such as the presence of two indeno[1,2-d][1,3]oxazole moieties and a cyclopropyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

IUPAC Name

2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopropyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-3-7-15-13(5-1)11-17-19(15)24-21(26-17)23(9-10-23)22-25-20-16-8-4-2-6-14(16)12-18(20)27-22/h1-8,17-20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXUVUBVPPOPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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